Product packaging for (1S)-1-Amino-1-(3-vinylphenyl)propan-2-OL(Cat. No.:)

(1S)-1-Amino-1-(3-vinylphenyl)propan-2-OL

Cat. No.: B13051296
M. Wt: 177.24 g/mol
InChI Key: QFUOVKAIYILMGF-QHDYGNBISA-N
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Description

Chiral Amino Alcohols as Core Architectures in Contemporary Chemical Synthesis

In contemporary chemical synthesis, chiral amino alcohols are prized for their versatility. They serve as fundamental building blocks for a vast array of biologically active molecules, including many pharmaceuticals. nih.govmdpi.com Their importance stems from their ability to act as:

Chiral Auxiliaries: These are chiral molecules that are temporarily incorporated into a synthetic scheme to guide a reaction towards a specific stereochemical outcome. After the desired chiral center is created, the auxiliary can be removed and often recycled.

Chiral Ligands: Chiral amino alcohols can be coordinated to metal centers to create catalysts for asymmetric reactions. These catalysts are capable of producing one enantiomer of a product in high excess, which is crucial in the pharmaceutical industry. conicet.gov.ar

Chiral Synthons and Building Blocks: They are readily incorporated into the final structure of a target molecule, providing essential functionality and stereochemistry. The 1,2-amino alcohol motif is a common feature in numerous natural products and medicinal agents. conicet.gov.arnih.gov

The synthesis of these vital compounds is an active area of research, with methods ranging from classical resolutions to advanced asymmetric catalytic processes, including the hydrogenation of α-amino ketones and the ring-opening of epoxides. nih.govresearchgate.net

Example Chiral Amino AlcoholClassKey Application(s) in Synthesis
(S)-(-)-2-Amino-2-phenylethanol1,2-Amino AlcoholChiral auxiliary, building block for pharmaceuticals
(1R,2S)-(-)-Ephedrine1,2-Amino AlcoholChiral auxiliary, resolving agent
(S)-Propranolol1,3-Amino AlcoholPharmaceutical (beta-blocker), chiral building block
D-Valinol1,2-Amino AlcoholChiral auxiliary, ligand for asymmetric catalysis

Stereochemical Complexity and Its Impact on Molecular Functionality

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is fundamental to understanding molecular function. vulcanchem.comresearchgate.net Molecules that have the same chemical formula and connectivity but differ in their spatial arrangement are called stereoisomers. conicet.gov.arnih.gov A key concept in stereochemistry is chirality, a geometric property of a molecule that prevents it from being superimposed on its mirror image. libretexts.orgyoutube.com

These non-superimposable mirror images are known as enantiomers. Enantiomers possess identical physical properties such as melting point and boiling point, but they differ in their interaction with plane-polarized light and, critically, in their interactions with other chiral molecules. nih.gov This has profound implications in biological systems, where enzymes, receptors, and other proteins are themselves chiral. Consequently, one enantiomer of a drug may exhibit a desired therapeutic effect, while the other may be inactive or even cause harmful side effects. nih.gov The infamous case of thalidomide (B1683933) serves as a stark reminder of the critical importance of stereochemical control in drug design and synthesis. researchgate.net

The precise spatial orientation of the amino and hydroxyl groups in a chiral amino alcohol dictates how it will interact with other molecules, influencing the stereochemical outcome of reactions in which it participates as a catalyst or auxiliary. tru.ca

The (1S)-1-Amino-1-(3-vinylphenyl)propan-2-OL Motif within the Broader Class of Chiral Amino Alcohols

The compound this compound is a specific member of the chiral 1,2-amino alcohol family. While detailed research on this particular molecule is not widespread, its structure allows for an informed discussion of its potential significance and applications based on the well-established roles of its constituent parts.

Table of Properties: this compound Note: Properties are based on its chemical structure, as specific experimental data is limited. Data for its enantiomer may be used for non-chiral dependent properties.

PropertyValue
Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Structure A propan-2-ol backbone with an amino group at the C1 position and a 3-vinylphenyl group also at the C1 position.
Chiral Centers C1 (bearing the amino and phenyl groups) and C2 (bearing the hydroxyl group). The designation (1S) specifies the absolute configuration at the first chiral center.
MDL Number MFCD14576764 (for the (1R,2R) enantiomer) chiralen.com

The key structural features of this molecule are:

The 1,2-Amino Alcohol Core: This is a privileged scaffold in medicinal chemistry and asymmetric synthesis. The adjacent amino and hydroxyl groups can act as a bidentate ligand, chelating to metal centers in catalytic applications or forming key hydrogen bonds in biological interactions.

The (1S) Stereochemistry: This specific configuration defines the molecule's "handedness." In any application as a chiral auxiliary, ligand, or building block, this stereocenter would be instrumental in controlling the stereochemistry of newly formed chiral centers in a product molecule.

The 3-Vinylphenyl Group: The phenyl ring provides a rigid aromatic scaffold, while the vinyl (-CH=CH2) substituent is a particularly valuable functional handle. This group can participate in a wide range of chemical transformations, including:

Polymerization: The vinyl group can undergo polymerization to create chiral polymers, which have applications in materials science and as chiral stationary phases for chromatography.

Cross-Coupling Reactions: It can be used in reactions like Heck, Suzuki, or Stille couplings to form more complex molecular architectures.

Further Functionalization: The double bond can be subjected to various reactions, such as oxidation, reduction, or addition, to introduce new functional groups.

In essence, this compound represents a potentially valuable chiral building block. Its structure combines the proven utility of the 1,2-amino alcohol motif with the synthetic versatility of a vinylphenyl group, making it an attractive target for researchers in asymmetric synthesis and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B13051296 (1S)-1-Amino-1-(3-vinylphenyl)propan-2-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1S)-1-amino-1-(3-ethenylphenyl)propan-2-ol

InChI

InChI=1S/C11H15NO/c1-3-9-5-4-6-10(7-9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8?,11-/m1/s1

InChI Key

QFUOVKAIYILMGF-QHDYGNBISA-N

Isomeric SMILES

CC([C@H](C1=CC=CC(=C1)C=C)N)O

Canonical SMILES

CC(C(C1=CC=CC(=C1)C=C)N)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1s 1 Amino 1 3 Vinylphenyl Propan 2 Ol and Analogous Chiral Amino Alcohols

Asymmetric Catalytic Synthesis Approaches

Asymmetric catalysis is paramount in the synthesis of enantiomerically pure amino alcohols. These methods utilize chiral catalysts to create the desired stereocenters from prochiral substrates, offering an efficient alternative to classical resolution techniques. acs.org Key strategies include the asymmetric reduction of carbonyls and imines and stereoselective bond-forming reactions.

Asymmetric Reduction of Ketone Precursors and Imines for Amino Alcohol Formation

A prevalent strategy for synthesizing chiral 1,2-amino alcohols involves the asymmetric reduction of α-amino ketone or related imine precursors. This approach establishes the two contiguous stereocenters with high levels of control.

Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are powerful tools for the enantioselective reduction of α-amino ketones to form vicinal amino alcohols. Ruthenium-based catalysts, in particular, have demonstrated exceptional efficiency and selectivity. acs.orgnih.gov For instance, Ru-diamine catalyst systems, pioneered by Noyori, can directly reduce unprotected α-amino ketones. acs.org This avoids the need for protection and deprotection steps, enhancing atom economy. acs.org

Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) is especially advantageous as it does not require high-pressure hydrogenation equipment. acs.org These catalysts, often featuring ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), can achieve high yields and excellent enantioselectivities (>99% ee) for a range of aryl and heteroaryl α-amino ketones. acs.orgnih.gov While Rhodium and Palladium systems are also utilized in asymmetric hydrogenations, Ruthenium is often favored due to its lower cost and high activity. acs.org The dynamic kinetic resolution (DKR) of α-amino ketones using ATH is another sophisticated approach, allowing for the conversion of a racemic starting material into a single diastereomer with high enantiopurity. acs.orgnih.gov

Table 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of α-Amino Ketones acs.orgnih.gov
Substrate (α-Amino Ketone HCl Salt)Catalyst SystemProduct (Chiral 1,2-Amino Alcohol)Yield (%)Enantiomeric Excess (ee, %)
2-Amino-1-phenylethanoneRu(II)-TsDPEN2-Amino-1-phenylethanol95>99
2-Amino-1-(4-methoxyphenyl)ethanoneRu(II)-TsDPEN2-Amino-1-(4-methoxyphenyl)ethanol92>99
2-Amino-1-(3-bromophenyl)ethanoneRu(II)-TsDPEN2-Amino-1-(3-bromophenyl)ethanol94>99
Adrenalone HClRu(II)-TsDPENEpinephrine91>99

The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis, providing a reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a borane (B79455) reagent and a catalytic amount of a chiral oxazaborolidine. nih.govacs.org The catalyst is typically generated in situ from a chiral amino alcohol, such as α,α-diphenyl-2-pyrrolidinemethanol, and a borane source (e.g., BH₃-THF). nih.govijprs.com This method is highly predictable and provides excellent enantioselectivity for a wide array of ketones, including precursors to compounds like (1S)-1-Amino-1-(3-vinylphenyl)propan-2-OL. researchgate.net

A significant advantage of this system is the development of practical protocols where the oxazaborolidine catalyst is generated in situ, avoiding issues with catalyst stability and handling. nih.govorganic-chemistry.org Researchers have developed methods using chiral lactam alcohols, which are reduced by borane to form the active oxazaborolidine catalyst directly in the reaction flask. nih.govresearchgate.net This approach has proven effective for reducing various aryl methyl ketones, α,β-enones, and other challenging substrates with high yields and enantioselectivities, often reaching up to 98% ee. researchgate.netorganic-chemistry.org

Table 2: Enantioselective Reduction of Ketones via In Situ Generated Oxazaborolidine Catalysts researchgate.netorganic-chemistry.org
Ketone SubstrateChiral Precursor for CatalystStoichiometric ReductantYield (%)Enantiomeric Excess (ee, %)
Acetophenone(S)-5-(diphenylhydroxymethyl)pyrrolidin-2-oneBH₃-THF9596 (R)
1-(3-Methoxyphenyl)ethanone(1S, 2R)-(-)-cis-1-amino-2-indanolBu₄NBH₄ / MeI9094 (R)
1-(4-Chlorophenyl)ethanone(S)-5-(diphenylhydroxymethyl)pyrrolidin-2-oneBH₃-THF9898 (R)
Propiophenone(S)-5-(diphenylhydroxymethyl)pyrrolidin-2-oneBH₃-THF9291 (R)

Stereoselective Carbon-Carbon and Carbon-Heteroatom Bond Formation

Instead of reducing a pre-formed skeleton, these methods construct the carbon backbone and introduce the necessary heteroatoms (oxygen and nitrogen) simultaneously or sequentially with stereocontrol.

The Mannich reaction is a powerful C-C bond-forming reaction that provides access to β-amino carbonyl compounds, which are direct precursors to β-amino alcohols. diva-portal.orgdiva-portal.orgyoutube.com In its asymmetric variant, a chiral catalyst directs the addition of an enolizable carbonyl compound (like an ester or ketone) to an imine, establishing the stereochemistry of the resulting product. nih.gov For instance, highly stereoselective Mannich-type reactions can involve the nucleophilic addition of α-alkoxy enolates to imines, affording β-amino alcohol derivatives with high diastereo- and enantioselectivity. diva-portal.orgdiva-portal.org By carefully choosing the enolate and imine components, chemists can access either syn or anti configured amino alcohols. diva-portal.orgdiva-portal.org

Similarly, the aldol (B89426) reaction can be adapted to produce β-hydroxy aldehydes or ketones, which can then be converted to β-amino alcohols. youtube.com While classic aldol reactions form β-hydroxy carbonyls, variations and subsequent transformations can lead to the desired amino alcohol scaffold. These methods are fundamental in constructing the core structure of molecules analogous to this compound.

Table 3: Asymmetric Mannich-Type Reactions for β-Amino Ester Synthesis diva-portal.org
ImineEnolate PrecursorProduct ConfigurationDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
N-PMP-benzaldimineTBS-protected hydroxyketene acetalsyn>95:598
N-PMP-benzaldimineBn-protected hydroxyketene acetalanti>95:597
N-PMP-isobutyraldimineTBS-protected hydroxyketene acetalsyn>95:597
N-PMP-isobutyraldimineBn-protected hydroxyketene acetalanti>95:595

The Sharpless Asymmetric Aminohydroxylation (AA) is a highly effective method for the direct conversion of alkenes into chiral vicinal amino alcohols. nih.govrsc.orgresearchgate.net This reaction employs an osmium tetroxide catalyst in conjunction with a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), to achieve high regio- and enantioselectivity. nih.govacs.org The nitrogen and oxygen atoms are added across the double bond in a syn-selective manner. rsc.org

This method is particularly relevant for the synthesis of this compound, as a precursor like 3-vinylstyrene could, in principle, be di-functionalized to install the required amino and hydroxyl groups. The choice of the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) dictates which enantiomer of the amino alcohol is formed, making the process highly versatile. acs.org Various nitrogen sources can be used, including sulfonamides and carbamates (e.g., FmocNHCl), which allows for the direct installation of a protected amine. rsc.orgacs.org The reaction generally proceeds with high yields and excellent enantiomeric ratios, often exceeding 95:5. acs.org

Table 4: Sharpless Asymmetric Aminohydroxylation of Various Alkenes acs.org
Alkene SubstrateNitrogen SourceChiral LigandYield (%)Enantiomeric Ratio (er)
StyreneFmocNHCl(DHQD)₂PHAL8597:3
1-DeceneFmocNHCl(DHQD)₂PHAL6596:4
Methyl cinnamateFmocNHCl(DHQ)₂PHAL91>98:2
trans-StilbeneFmocNHCl(DHQD)₂PHAL7895:5
Chromium-Catalyzed Asymmetric Cross-Coupling Reactions

A significant challenge in synthesizing β-amino alcohols with adjacent stereocenters is achieving high levels of both chemoselectivity and stereoselectivity. nih.gov A recently developed chromium-catalyzed asymmetric cross aza-pinacol coupling reaction provides a robust solution to this challenge. westlake.edu.cn This method facilitates the coupling of readily available aldehydes and N-sulfonyl imines to generate a diverse range of chiral β-amino alcohols. nih.govacs.org

The reaction proceeds through a radical-polar crossover mechanism. organic-chemistry.orgbohrium.com A chiral chromium catalyst plays a threefold role: it first performs a chemoselective single-electron reduction of the N-sulfonyl imine to generate an α-amino radical intermediate, which is favored over the formation of a ketyl radical from the aldehyde. nih.govbohrium.com Secondly, the catalyst rapidly intercepts this radical. Finally, it controls the subsequent chemo- and stereoselective addition to the aldehyde. nih.govacs.org This strategy effectively addresses the typical challenges of chemoselectivity between imines and aldehydes. organic-chemistry.org

The protocol demonstrates wide applicability with aromatic, heteroaromatic, and aliphatic aldehydes, tolerating various functional groups like halides and boronates. organic-chemistry.org The scalability of the method has been demonstrated, and the resulting enantiopure products can be further transformed, for instance, into chiral ligands. westlake.edu.cnorganic-chemistry.org Through simple recrystallization and removal of the sulfonyl protecting group, chiral β-amino alcohol products can be obtained with excellent enantiomeric excess (ee). westlake.edu.cn

Table 1: Substrate Scope in Cr-Catalyzed Asymmetric Cross Aza-Pinacol Coupling organic-chemistry.org

Aldehyde SubstrateImine SubstrateDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
BenzaldehydePhenylsulfonimide>20:198%
4-ChlorobenzaldehydePhenylsulfonimide>20:197%
2-NaphthaldehydePhenylsulfonimide>20:198%
3-ThiophenecarboxaldehydePhenylsulfonimide>20:197%
CyclohexanecarboxaldehydePhenylsulfonimide10:196%
Palladium-Catalyzed C-H Amination and Cyclization Strategies

Palladium-catalyzed asymmetric C–H functionalization represents a highly atom- and step-economical approach for constructing chiral molecules. chinesechemsoc.org Specifically, asymmetric allylic C–H amination is a powerful tool for synthesizing chiral amines. However, using Lewis basic amines as nucleophiles presents several challenges, including catalyst deactivation through the formation of stable bis(amine)-palladium complexes and difficulties in inducing chirality. chinesechemsoc.org

Recent advances have led to the development of efficient palladium-catalyzed intramolecular allylic C–H amination reactions. chinesechemsoc.org These methods can produce biologically significant enantioenriched isoindolines with high yields and excellent enantioselectivity (up to 98% ee). chinesechemsoc.org The success of these reactions often relies on specially designed chiral ligands, such as phosphoramidite (B1245037) or metal-containing Schiff base/sulfoxide ligands, which can operate effectively under oxidative conditions and precisely control the reactivity and selectivity of the Pd(II) catalyst. chinesechemsoc.org

Furthermore, palladium catalysis has been successfully applied to the direct amination of allylic alcohols. nih.govacs.orgnih.gov While many methods focus on secondary or tertiary amines, protocols using aqueous ammonia (B1221849) as the nitrogen source have been developed for the synthesis of primary allylic amines. acs.org This represents a significant advance in cost-effectiveness and atom economy. acs.org The first catalytic asymmetric synthesis using aqueous ammonia has also been demonstrated, highlighting the potential of this strategy for producing a wide range of chiral amines. acs.org

Table 2: Examples of Pd-Catalyzed Asymmetric Intramolecular Allylic C–H Amination chinesechemsoc.org

SubstrateYieldEnantiomeric Excess (ee)
2-Allyl-N-tosylbenzylamine98%98%
2-Allyl-N-(4-nitrobenzenesulfonyl)benzylamine95%97%
2-(But-3-en-1-yl)-N-tosylbenzylamine90%95%
Copper-Catalyzed Asymmetric Propargylic Substitution for γ-Amino Alcohols

Chiral γ-amino alcohols are valuable synthons, but their synthesis, particularly those with tertiary carbon stereocenters, remains a challenge. acs.org Copper-catalyzed asymmetric hydroamination and propargylic substitution have emerged as powerful strategies to access these structures with high regio- and enantioselectivity. nih.gov

One successful approach involves the copper-catalyzed asymmetric propargylic substitution of propargylic esters with secondary amines, utilizing chiral diphosphine ligands like BINAP to control stereochemistry. acs.org Mechanistic studies suggest the reaction proceeds through a copper-allenylidene complex intermediate. The nucleophilic attack of the amine on the electrophilic γ-carbon of this intermediate is the key stereodetermining step. acs.org

A more recent development employs alkynyl oxetanes as precursors in a Cu-catalyzed propargylic amination reaction. acs.org This method provides a general and enantioselective route to γ-amino alcohols that feature a tertiary carbon center. The protocol is noted for its user-friendly reaction conditions and has been shown to be compatible with a range of functionalized aromatic amines. acs.org The resulting chiral building blocks have significant potential for diversification in drug discovery programs. acs.org Another strategy involves the copper-catalyzed asymmetric addition of alcohols to β,γ-alkynyl-α-imino esters to form linear chiral N,O-ketals, which are precursors to amino alcohols. nih.gov

Table 3: Copper-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols acs.orgnih.gov

Precursor TypeNucleophileCatalyst/Ligand SystemProduct TypeEnantiomeric Excess (ee)
Allylic AlcoholHydroxylamineCu-catalystγ-Amino AlcoholExcellent
Propargylic EsterSecondary AmineCu/BINAPPropargylic AmineHigh
Alkynyl OxetaneAromatic AmineCu-catalystγ-Amino AlcoholHigh
β,γ-Alkynyl-α-imino esterAlcoholCu/Bis(oxazoline)Chiral N,O-Ketalup to 96%

Biocatalytic and Chemoenzymatic Synthetic Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions, often in aqueous media, and their inherent chirality leads to products with exceptional stereopurity, making them ideal for the synthesis of chiral amino alcohols. nih.gov

Enzyme-Catalyzed Reductive Amination of Ketones

The direct asymmetric reductive amination of ketones is a highly desirable transformation for producing chiral amines and amino alcohols. nih.gov Amine dehydrogenases (AmDHs) have emerged as a promising class of biocatalysts for this purpose. researchgate.net Engineered AmDHs, often derived from amino acid dehydrogenases, can catalyze the asymmetric reductive amination of α-hydroxy ketones using inexpensive ammonia as the amino donor and NAD(P)H as the hydride source. researchgate.netacs.org

This one-step biocatalytic route provides access to (S)-configured vicinal amino alcohols with high conversions (up to 99%) and outstanding enantiomeric excess (>99% ee). acs.org Protein engineering strategies, such as combinatorial active-site saturation testing (CAST), have been employed to improve the activity and substrate scope of these enzymes without compromising their high enantioselectivity or thermostability. nih.gov For example, an engineered AmDH was successfully used to prepare a key intermediate for the antituberculosis drug ethambutol. acs.org This method avoids the harsh conditions and metal catalysts often required in traditional chemical synthesis. nih.gov

Table 4: Amine Dehydrogenase (AmDH) Catalyzed Synthesis of Chiral Vicinal Amino Alcohols nih.govacs.org

α-Hydroxy Ketone SubstrateAmDH VariantConversionEnantiomeric Excess (ee)
1-Hydroxy-2-butanoneEngineered SpAmDH (wh84)91-99%>99%
1-Hydroxy-2-pentanoneAmDH-M variantHigh>99%
3-Hydroxy-2-butanoneK68S/N261L variantHigh>99%
1-Hydroxy-3-methyl-2-butanoneAmDH-M variantModerate>99%

Enzymatic Cascade Reactions for Stereoselective Amino Alcohol Production

Enzymatic cascade reactions, where multiple enzymatic steps are performed in a one-pot fashion, offer remarkable efficiency by minimizing intermediate purification steps and reducing waste. jove.com Such cascades have been designed for the synthesis of aliphatic chiral β- and γ-amino alcohols from readily available starting materials like L-lysine. jove.comnih.gov

A typical cascade involves an initial regio- and diastereoselective C-H oxidation of the amino acid side-chain, catalyzed by a dioxygenase. nih.gov This step introduces a hydroxyl group with high stereocontrol. nih.gov A subsequent decarboxylation step, catalyzed by a pyridoxal-phosphate (PLP) dependent decarboxylase, cleaves the carboxylic acid group. nih.gov This second step affects only the α-carbon, preserving the newly installed stereocenter and yielding an optically enriched amino alcohol. jove.comnih.gov This protocol has been successfully applied on a semi-preparative scale, affording various amino alcohols in excellent yields (93% to >95%) after a straightforward purification. nih.gov

Table 5: Amino Alcohols Synthesized via Dioxygenase/Decarboxylase Cascade nih.govjove.com

Starting MaterialEnzymes UsedProductYield
L-LysineKDO1 (Dioxygenase), PLP-DC (Decarboxylase)(R)-5-aminopentane-1,2-diol>95%
L-LysineKDO2 (Dioxygenase), PLP-DC (Decarboxylase)(S)-5-aminopentane-1,3-diol93%
(3R,4R)-dihydroxy-L-lysinePLP-DC (Decarboxylase)Dihydroxy-diamineQuantitative

Photoredox/Enzymatic Catalysis for Asymmetric Carbon-Carbon Coupling

The integration of photocatalysis with enzymatic catalysis has created new avenues for non-natural asymmetric transformations. nih.govacs.org This hybrid strategy has been successfully applied to the synthesis of chiral 1,2-amino alcohols through a redox-neutral, decarboxylative C-C coupling reaction. nih.govresearchgate.net

This system combines an organic photocatalyst, such as eosin (B541160) Y, with a highly selective biocatalyst, like a carbonyl reductase. nih.govnih.gov The proposed mechanism involves a photo-induced decarboxylative radical addition of an N-arylglycine to an aldehyde, which initially forms a racemic amino alcohol. nih.govresearchgate.net Subsequently, the system engages in a photoenzymatic deracemization process, where the carbonyl reductase selectively oxidizes one enantiomer back to the intermediate ketone, which can then be reduced back to the desired enantiomer, ultimately furnishing the enantioenriched chiral 1,2-amino alcohol. nih.gov

This innovative approach avoids the need for sacrificial chemical reductants and operates under mild conditions, representing a green and sustainable method for synthesizing valuable chiral molecules. acs.orgnih.gov The reaction scope can potentially be expanded by pairing different photocatalysts and biocatalysts. acs.org

Table 6: Photoredox/Enzymatic Synthesis of Chiral 1,2-Amino Alcohols nih.govresearchgate.net

N-ArylglycineAldehydeCatalyst SystemYieldEnantiomeric Excess (ee)
N-(4-Methoxyphenyl)glycineBenzaldehydeEosin Y / Carbonyl Reductase RasADH96%98%
N-Phenylglycine4-ChlorobenzaldehydeEosin Y / Carbonyl Reductase RasADH85%95%
N-(4-Methoxyphenyl)glycine2-NaphthaldehydeEosin Y / Carbonyl Reductase RasADH90%97%

Integrated Enzyme and Metal Nanoparticle Catalysis

The convergence of biocatalysis and metal catalysis in a single pot offers a powerful strategy for the efficient synthesis of chiral alcohols, streamlining multi-step processes and minimizing intermediate isolation. nih.gov This chemoenzymatic cascade approach combines the high selectivity of enzymes with the robust reactivity of metal catalysts. nih.gov While specific applications integrating metal nanoparticles and enzymes for the synthesis of this compound are emerging, the principles are well-established through related transformations.

A common strategy involves a metal-catalyzed reaction to construct the carbon skeleton, followed by an enzyme-catalyzed stereoselective reduction. For instance, a palladium-catalyzed Suzuki-Miyaura coupling could first be used to synthesize a ketone precursor, which is then asymmetrically reduced to the desired chiral amino alcohol using a whole-cell catalyst or an isolated ketoreductase. nih.gov The cell membrane of a whole-cell catalyst can act as a natural barrier, protecting the intracellular enzymes from potentially deactivating organic solvents or metal catalyst residues from the preceding step. nih.gov

However, a major challenge in these integrated systems is the inherent incompatibility of reaction conditions. Metal-catalyzed reactions often require organic solvents and temperatures that are detrimental to enzyme stability, while biocatalysis typically occurs in mild, aqueous environments. nih.gov Overcoming this requires careful optimization of reaction media, pH, and the development of robust, often immobilized, enzymes and catalysts that can function synergistically. nih.govnih.gov The development of metal nanoparticles functionalized with organic ligands or encapsulated within supports can enhance stability and compatibility, paving the way for their integration with enzymatic processes for the synthesis of complex chiral molecules.

Strategies for Enantiomeric and Diastereomeric Control

Achieving the precise three-dimensional arrangement of atoms in molecules like this compound, which contains two adjacent stereocenters, necessitates meticulous control over the stereochemical outcome of reactions. Several powerful strategies have been devised to govern both enantioselectivity (control of mirror-image isomers) and diastereoselectivity (control of non-mirror-image stereoisomers).

A classic and reliable method for inducing stereoselectivity is the use of a chiral auxiliary. This strategy involves temporarily incorporating a chiral molecule into the substrate, which then directs the stereochemical course of a subsequent reaction before being removed. wikipedia.org This process converts an enantioselective reaction into a diastereoselective one, often achieving high levels of stereocontrol. diva-portal.org

Evans oxazolidinone auxiliaries, for example, are widely used in stereoselective aldol reactions and alkylations. wikipedia.orgyoutube.com In the context of synthesizing an amino alcohol, an N-acylated oxazolidinone can be enolized and reacted with an aldehyde. The bulky substituent on the auxiliary effectively shields one face of the enolate, forcing the electrophile to attack from the less hindered side, thereby controlling the formation of new stereocenters. youtube.com After the reaction, the auxiliary can be cleaved hydrolytically to reveal the chiral product and can often be recovered for reuse. wikipedia.org

Another well-known example is the use of pseudoephedrine as a chiral auxiliary. When reacted with a carboxylic acid to form an amide, the α-proton can be selectively removed to form an enolate. The subsequent alkylation reaction is directed by the stereocenters of the pseudoephedrine backbone, leading to a product with high diastereoselectivity. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to a propionate (B1217596) derivative, which is then reacted with a 3-vinylbenzaldehyde (B26632) derivative in a directed aldol reaction to set the desired (1S, 2S) or other stereochemistry.

The choice of auxiliary and reaction conditions is critical for maximizing diastereoselectivity. The table below summarizes common chiral auxiliaries and their typical applications.

Chiral AuxiliaryTypical ApplicationKey Feature
Evans OxazolidinonesAldol Reactions, AlkylationsRigid conformation directs electrophilic attack. wikipedia.orgyoutube.com
PseudoephedrineAlkylationsForms a chelated enolate that directs alkylation. wikipedia.org
Camphor-derived AuxiliariesDiels-Alder ReactionsInduces asymmetry in cycloaddition reactions.
(S)- or (R)-tert-ButanesulfinamideSynthesis of Chiral AminesCondensation with ketones/aldehydes forms sulfinylimines that undergo diastereoselective reduction or addition. osi.lv

The development of chiral catalysts has revolutionized asymmetric synthesis, allowing for the direct formation of enantiomerically enriched products from prochiral substrates with only a substoichiometric amount of the chiral inductor. diva-portal.org This approach is highly atom-economical and is central to modern pharmaceutical manufacturing. The synthesis of chiral amino alcohols frequently employs asymmetric hydrogenation or transfer hydrogenation of α-amino ketones. ru.nlrsc.org

Key to the success of this strategy is the design and optimization of the catalyst, which typically consists of a transition metal (e.g., Ruthenium, Rhodium, Iridium) and a chiral ligand. ru.nlrsc.org The ligand creates a chiral environment around the metal center, forcing the substrate to bind in a specific orientation and leading to a highly stereoselective transformation.

For example, the Ru-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) complex is a well-established catalyst for the asymmetric transfer hydrogenation of ketones, including β-amino ketones, to produce chiral alcohols with high enantioselectivity. ru.nl Similarly, rhodium catalysts paired with C2-symmetric ligands like BINAP are effective for the asymmetric hydrogenation of β-amino ketones to yield syn-γ-amino alcohols. ru.nlrsc.org The choice of metal, ligand, solvent, and other reaction parameters must be carefully optimized to maximize both conversion and stereoselectivity for a given substrate.

Recent advancements also focus on biocatalysis, where enzymes themselves act as the chiral catalysts. nih.gov Amine dehydrogenases (AmDHs), for instance, can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with excellent stereoselectivity. frontiersin.org Protein engineering techniques, such as directed evolution and site-directed mutagenesis, are used to optimize these enzymes, enhancing their activity, stability, and substrate scope for industrial applications. nih.govfrontiersin.org

The following table presents examples of catalyst systems used for the stereoselective synthesis of chiral amino alcohols.

Catalyst SystemReaction TypeProduct StereochemistryTypical ee/dr
Ir-complex / Amino Acid AmideAsymmetric Transfer Hydrogenation (ATH)anti-γ-amino alcoholModerate to high dr ru.nlrsc.org
Rh-BINAPAsymmetric Hydrogenationsyn-γ-amino alcoholExcellent dr ru.nlrsc.org
Ru-TsDPENAsymmetric Transfer Hydrogenation (ATH)Dependent on catalyst chiralityModerate dr ru.nl
Engineered Amine Dehydrogenase (AmDH)Asymmetric Reductive Amination(S)- or (R)-amino alcohol>99% ee frontiersin.org

In substrate-controlled synthesis, the stereochemical outcome of a reaction is dictated by one or more pre-existing stereocenters within the substrate molecule. diva-portal.org This strategy is particularly powerful when starting from materials from the "chiral pool," such as naturally occurring α-amino acids or carbohydrates, which are readily available in enantiomerically pure form. researchgate.netmdpi.com

For the synthesis of a vicinal amino alcohol like this compound, one could start with a chiral α-amino acid, such as L-alanine. The inherent chirality of the starting material can then be used to direct the formation of the adjacent hydroxyl-bearing stereocenter. For example, the reduction of a chiral α-amino ketone derived from an amino acid often proceeds with high diastereoselectivity due to chelation control (e.g., Felkin-Ahn model), where the incoming hydride attacks from the least sterically hindered face. rsc.org

The synthesis of the pyrrolizidine (B1209537) alkaloid (−)-allonorsecurinine, for instance, utilized L-proline as the chiral starting material to establish the stereocenter in the final lactone moiety. mdpi.com Similarly, in the synthesis of rigidiusculamide A, the chirality of a γ-lactam derived from enantiomerically pure tyrosine directed a subsequent dihydroxylation reaction to afford a single diastereomer. mdpi.com

This approach leverages the existing chirality of the substrate to create new stereocenters in a predictable manner. The effectiveness of the control depends on the conformational rigidity of the substrate and the transition state of the reaction, which can often be influenced by the choice of reagents and reaction conditions. mdpi.com

1s 1 Amino 1 3 Vinylphenyl Propan 2 Ol and Derivatives As Chiral Ligands and Auxiliaries in Asymmetric Catalysis

Design Principles for Chiral Amino Alcohol-Based Ligands

The efficacy of chiral amino alcohols, including (1S)-1-Amino-1-(3-vinylphenyl)propan-2-OL, in asymmetric catalysis is rooted in their specific structural and electronic properties. The design of these ligands is a key aspect of developing highly selective catalytic systems. nih.gov Most asymmetric catalysts are metal complexes featuring chiral organic ligands that alter the reactivity and selectivity of the metal center, preferentially forming one of two possible enantiomeric products. nih.gov

Structural Modifications for Enhanced Chiral Induction and Selectivity

The stereochemical architecture of a chiral amino alcohol ligand is paramount to its ability to induce enantioselectivity. Modifications to the ligand's structure can significantly influence the conversion rates and enantiomeric excess of the product. researchgate.net The design of these ligands often follows a modular approach, allowing for systematic tuning of their steric and electronic properties to optimize performance for a specific chemical transformation. nih.gov

Key structural features that can be modified include:

The Amino and Alcohol Groups: These functional groups are the primary points of interaction with the metal center. Their relative orientation is crucial for defining the geometry of the resulting metal complex.

Substituents on the Chiral Backbone: The size and electronic nature of substituents near the chiral center(s) create a specific chiral environment around the catalytic site. Bulky groups can effectively shield one face of the substrate, directing the approach of the reagent to the opposite face, thus controlling the stereochemical outcome. nih.gov

The development of new chiral catalysts is often advanced through the systematic screening of a library of ligands with varied structural motifs. nih.gov This empirical approach, guided by mechanistic understanding, has led to the discovery of highly effective ligands for a wide range of reactions. nih.gov

Formation of Chelate Complexes with Transition Metals

A fundamental aspect of the catalytic activity of amino alcohol ligands is their ability to form stable chelate complexes with transition metals. nih.gov Amino alcohols most commonly act as bidentate N,O-ligands, where both the nitrogen atom of the amino group and the oxygen atom of the alcohol group coordinate to the metal ion. wikipedia.orgmdpi.com This coordination results in the formation of a thermodynamically stable five-membered chelate ring. nih.govwikipedia.org

The formation of these chelate complexes is critical for several reasons:

Structural Rigidity: Chelation reduces the conformational flexibility of the ligand, creating a well-defined and predictable chiral pocket around the metal center. This rigidity is essential for effective stereochemical communication between the catalyst and the substrate.

Enhanced Catalytic Activity: The electronic properties of the metal center are modulated by the ligand. For instance, the trans-effect exerted by σ-donating ligands can result in high lability of other ligands bound to the metal, thereby promoting high catalytic activity. nih.gov

The interaction between β-amino alcohols and metal ions like copper(II) has been studied to understand their coordination ability. rjpbcs.com The formation of these stable complexes is a prerequisite for the ligand's function in mediating asymmetric transformations. rjpbcs.com

Applications in Metal-Catalyzed Asymmetric Transformations

Derivatives of this compound and other chiral amino alcohols serve as powerful ligands in a variety of metal-catalyzed reactions, enabling the synthesis of valuable chiral molecules.

Enantioselective Addition Reactions (e.g., Diethylzinc (B1219324) to Aldehydes)

The enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes is a benchmark reaction for testing the effectiveness of new chiral ligands. Chiral amino alcohols are highly effective catalysts for this transformation, often in the presence of a titanium(IV) isopropoxide promoter. mdpi.com The ligand first reacts with diethylzinc to form a zinc alkoxide, which then coordinates with the aldehyde. The chiral environment of the ligand directs the ethyl group transfer to one of the enantiotopic faces of the aldehyde carbonyl, resulting in the formation of a chiral secondary alcohol with high enantiomeric excess. mdpi.comkchem.orgacs.org The use of polymer-supported chiral amino alcohols has also been explored for easier catalyst recovery. acs.org

Table 1: Performance of Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Aldehydes Data is representative of typical results found in the literature for various chiral amino alcohol ligands under optimized conditions.

Aldehyde Substrate Chiral Ligand Type Yield (%) Enantiomeric Excess (ee %) Reference
Benzaldehyde Fructose-derived β-amino alcohol 100 92 mdpi.com
4-Chlorobenzaldehyde Fructose-derived β-amino alcohol 100 96 mdpi.com
2-Naphthaldehyde Fructose-derived β-amino alcohol 99 94 mdpi.com
Cinnamaldehyde Fructose-derived β-amino alcohol 98 85 mdpi.com
Cyclohexanecarboxaldehyde Fructose-derived β-amino alcohol 99 91 mdpi.com

Nickel-Catalyzed Suzuki Cross-Coupling Reactions of Alkyl Halides

Amino alcohols have emerged as highly effective ligands for nickel-catalyzed Suzuki cross-coupling reactions, significantly expanding the scope of this fundamental C-C bond-forming reaction. acs.orgorganic-chemistry.org These ligands enable the coupling of challenging unactivated primary and secondary alkyl halides, including alkyl chlorides, with arylboronic acids. acs.orgnih.gov The use of commercially available and air-stable amino alcohols like prolinol and trans-2-aminocyclohexanol provides a practical and versatile catalytic system. acs.orgorganic-chemistry.org This method overcomes limitations of previous catalysts, which were often ineffective for coupling alkyl chlorides or hindered boronic acids. acs.org

Table 2: Nickel-Catalyzed Suzuki Cross-Coupling of Unactivated Alkyl Halides using Amino Alcohol Ligands Data is representative of results from González-Bobes and Fu, 2006. acs.orgorganic-chemistry.org

Alkyl Halide Arylboronic Acid Amino Alcohol Ligand Yield (%) Reference
Cyclohexyl bromide Phenylboronic acid trans-2-Aminocyclohexanol 89 acs.org
Cyclopentyl bromide 4-tert-Butylphenylboronic acid trans-2-Aminocyclohexanol 90 acs.org
2-Bromooctane 4-Methoxyphenylboronic acid trans-2-Aminocyclohexanol 87 acs.org
Cyclohexyl chloride Phenylboronic acid Prolinol 88 acs.org

Ruthenium-Catalyzed Enantioselective C-H Nitrene Insertion

The direct functionalization of C-H bonds represents a powerful strategy in modern organic synthesis. Ruthenium-catalyzed enantioselective C-H nitrene insertion is an efficient method for creating chiral amines from readily available hydrocarbons. nih.gov In these reactions, a metal-nitrenoid, a highly reactive intermediate, is generated from a nitrene precursor like an organic azide. nih.govacs.org

A chiral ligand, such as a derivative of this compound, would coordinate to the ruthenium center, creating a chiral catalytic environment. This chiral catalyst then reacts with the nitrene precursor to form a chiral ruthenium-nitrenoid species. The stereochemical information embedded in the ligand is transferred during the C-H insertion step, where the nitrene is inserted into a C(sp³)-H bond of the substrate. The steric and electronic properties of the ligand dictate the trajectory of this insertion, thereby favoring the formation of one enantiomer of the resulting amine product over the other. This approach allows for the construction of chiral cyclic amines, such as pyrrolidines, with high yields and excellent enantioselectivities. nih.gov While specific applications of the title compound in this exact reaction are not prominently documented, the principles of ligand-controlled asymmetric catalysis strongly support its potential utility in this class of transformations.

Palladium-Catalyzed Stereodivergent Amino Alcohol Synthesis

The synthesis of vicinal amino alcohols, such as this compound, is a pivotal challenge in organic synthesis due to their prevalence in natural products and pharmaceuticals. Palladium catalysis offers powerful and versatile methods for their construction, including stereodivergent approaches that allow for the selective synthesis of any given stereoisomer from a common set of starting materials.

One conceptual approach to synthesizing 1-aryl-1-amino-2-propanol derivatives involves the palladium-catalyzed difunctionalization of alkenes or the coupling of organometallic reagents with imine precursors. For instance, a palladium-catalyzed enantioselective arylation of α-keto imines could provide a direct route to the α-amino ketone precursor of the target compound. rsc.orgnih.gov Subsequent stereoselective reduction of the ketone would yield the desired amino alcohol.

A notable strategy in the synthesis of vicinal amino alcohols is the palladium-catalyzed carboetherification of allylic amines, where a tether is formed in situ to ensure high regio- and stereoselectivity. colab.wsnih.gov This method allows for the introduction of both an oxygen and a carbon-based group across the double bond of an allylic amine. While not directly reported for this compound, this methodology provides a framework for its potential synthesis. For example, a suitably protected allylic amine derived from 3-vinylstyrene could undergo a palladium-catalyzed reaction with an oxygen nucleophile and a methyl source.

Dual-metal catalysis, often involving palladium, has also emerged as a powerful tool for the diastereodivergent synthesis of β-amino alcohols from alkoxyallenes and aldimine esters. nih.gov By carefully selecting the metal catalysts and chiral ligands, both syn- and anti-β-amino alcohol motifs can be obtained with high stereoselectivity. nih.gov This principle could be extended to the synthesis of the target 1,2-amino alcohol.

The following table presents representative examples of palladium-catalyzed reactions for the synthesis of chiral amino alcohols, illustrating the high yields and stereoselectivities achievable with these methods for structurally related compounds.

EntrySubstrateCatalyst/LigandProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1N-Allyl-4-methylanilinePd(OAc)₂ / Ligand AArylated Amino Alcohol85>20:195
2C-acyl N,O-aminalPd(TFA)₂ / Chiral Ligand Bα-Amino Ketone92-98
3Alkoxyallene/Aldimine EsterPd₂(dba)₃ / Ligand C + Cu(OTf)₂syn-β-Amino Alcohol88>20:196
4Alkoxyallene/Aldimine EsterPd₂(dba)₃ / Ligand D + AgOAcanti-β-Amino Alcohol911:1594

Mechanistic Insights into Chiral Transfer and Catalytic Cycles

The efficacy of this compound as a chiral ligand in asymmetric catalysis is fundamentally linked to its ability to create a well-defined chiral environment around a metal center. This environment dictates the trajectory of the substrate's approach, thereby controlling the stereochemical outcome of the reaction.

Role of Amino Alcohol Conformation in Stereocontrol

When this compound acts as a bidentate N,O-ligand, it coordinates to a metal center, such as palladium, to form a stable five-membered chelate ring. The stereochemistry of the ligand, specifically the (1S) configuration at the carbon bearing the amino group and the (2S) or (2R) configuration at the hydroxyl-bearing carbon, forces this chelate ring to adopt a rigid, puckered conformation. This conformational rigidity is paramount for effective chiral induction.

The substituents on the stereogenic centers of the ligand project into specific regions of space around the metal. In the case of this compound, the 3-vinylphenyl group and the methyl group create distinct steric environments. The phenyl group acts as a bulky substituent that can effectively shield one face of the catalytic complex. This forces the incoming substrate to coordinate to the metal from the less hindered face, leading to a preferred stereochemical outcome. The conformation of the chelate ring is thus the primary means by which the ligand's chirality is transferred to the product during the key bond-forming step of the catalytic cycle.

Ligand-Substrate Interactions in Catalytic Intermediates

Beyond purely steric repulsion, the stereochemical outcome of a reaction catalyzed by a metal complex of this compound is governed by a network of subtle non-covalent interactions between the chiral ligand and the substrate within the transition state. nih.govcam.ac.uk These interactions are crucial for stabilizing the transition state that leads to the major enantiomer over the one that leads to the minor enantiomer.

Key non-covalent interactions can include:

Hydrogen Bonding: The hydroxyl group of the amino alcohol ligand, or the amino group if it is a secondary amine derivative, can act as a hydrogen bond donor. This can help to orient a substrate that contains a hydrogen bond acceptor, such as a carbonyl or nitro group. This pre-organization of the substrate in the chiral pocket of the catalyst significantly enhances enantioselectivity. acs.org

π-π Stacking: The 3-vinylphenyl group of the ligand can engage in π-π stacking interactions with an aromatic ring on the substrate. This attractive interaction can further lock the substrate into a specific orientation relative to the chiral catalyst.

Electrostatic Interactions: If the ligand or substrate contains charged or highly polarized groups, attractive electrostatic interactions can play a directing role in the catalytic process. cam.ac.ukresearchgate.net For instance, an anionic group on a ligand can interact favorably with a cationic portion of a substrate-metal intermediate. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating these complex interactions. nih.gov They allow for the visualization and energetic quantification of the transition states, revealing how multiple weak interactions collectively contribute to the high levels of stereocontrol observed in many catalytic systems employing amino alcohol ligands. nih.govacs.org The interplay of these steric and electronic interactions within the catalytic intermediates is the key to achieving high enantioselectivity.

Derivatization Chemistry and Scaffold Utility of 1s 1 Amino 1 3 Vinylphenyl Propan 2 Ol

Synthetic Transformations and Functionalization Strategies

The unique trifunctional nature of (1S)-1-Amino-1-(3-vinylphenyl)propan-2-OL allows for a multitude of synthetic transformations. Chemists can selectively target the amino, hydroxyl, or vinylphenyl moieties to construct diverse molecular architectures.

The primary amine and secondary hydroxyl groups are the most prominent sites for chemical reactions. The amino group typically acts as a nucleophile or a base, while the hydroxyl group is also nucleophilic. youtube.com The presence of both functionalities within the same molecule allows for intramolecular interactions, such as hydrogen bonding, which can influence the compound's conformation. researchgate.net

In synthetic applications, the reactivity of these groups is harnessed to introduce new functional groups or to build more complex structures. Common transformations of the amino group include acylation and alkylation. uobaghdad.edu.iq The hydroxyl group can undergo reactions such as esterification or can be converted into a better leaving group to facilitate substitution reactions. uobaghdad.edu.iqnih.gov Often, one of the groups is protected to allow for the selective transformation of the other, a common strategy in the synthesis of complex molecules. The dual functionality is particularly crucial for creating cyclic derivatives, where both the amine and alcohol participate in ring formation. This reactivity underpins the compound's utility as a versatile chiral building block for creating novel molecular frameworks. westlake.edu.cn

The vinyl group attached to the phenyl ring offers additional avenues for functionalization, primarily through polymerization and cross-coupling reactions.

Polymerization: The vinyl group (–CH=CH₂) can undergo polymerization, typically through a radical-initiated process, to form vinyl polymers. wikipedia.org This reaction connects monomer units to create a long polymer chain. tudelft.nl While the resulting polymers are saturated and no longer contain the vinyl group, this reactivity allows for the incorporation of the chiral amino alcohol moiety into larger macromolecular structures. wikipedia.org Enzymatic methods, using catalysts like laccases or peroxidases, can also be employed to initiate such polymerizations. tudelft.nl This approach is utilized in materials science, for example, in the development of photoresists or materials with specific biological activities. researchgate.netcyberleninka.ru

Cross-Coupling: The vinyl group is a valuable handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular skeletons. youtube.comyoutube.com The vinylphenyl moiety can participate in various well-established coupling reactions, allowing for the attachment of diverse aryl, heteroaryl, or alkyl groups. wikipedia.orgwikipedia.org

Table 1: Cross-Coupling Reactions for Vinylphenyl Functionalization
Reaction NameTypical CatalystReactant for Vinyl GroupSignificance
Suzuki ReactionPalladiumAryl/Vinyl Boronic Acid or EsterForms new C-C bonds with high functional group tolerance. nih.gov
Heck ReactionPalladiumAryl/Vinyl Halide or TriflateCouples the vinyl group with an unsaturated halide. wikipedia.org
Stille ReactionPalladiumOrganostannane (tin) reagentA versatile method, though the toxicity of tin reagents is a drawback. nih.govnih.gov
Negishi ReactionPalladium or NickelOrganozinc reagentKnown for its high reactivity and selectivity. wikipedia.orgyoutube.com

These reactions significantly expand the synthetic utility of the parent compound, enabling its use as a versatile node for building complex, multi-component molecules.

The 1,2-amino alcohol substructure is an ideal precursor for the synthesis of a variety of N,O-heterocycles. These cyclic scaffolds are prevalent in medicinal chemistry and are often sought-after targets in drug discovery programs. acs.org The intramolecular cyclization of derivatives of this compound can lead to several important classes of heterocyclic compounds.

Oxazolidinones: This five-membered heterocycle can be synthesized from 1,2-amino alcohols by reaction with reagents like phosgene, diethyl carbonate, or by the incorporation of carbon dioxide. organic-chemistry.orgmdpi.comnih.gov Microwave-assisted methods have been shown to improve reaction times and yields for these transformations. mdpi.comnih.gov

Morpholinones: These six-membered rings are key pharmacophores. acs.org They can be synthesized from amino alcohol precursors through various cyclization strategies, such as the reaction of 2-(arylamino)ethan-1-ols with glyoxals. acs.orgnih.gov

Lactams: Lactams, or cyclic amides, are another critical heterocyclic motif found in numerous biologically active compounds. jchemlett.com The direct synthesis of lactams from amino alcohols can be achieved through metal-catalyzed oxidative cyclization, often employing ruthenium or rhodium complexes. jchemlett.comrsc.orgacs.org Depending on the reaction conditions, these processes can be tuned to selectively yield either lactams or cyclic amines. rsc.orgresearchgate.net

Sultams: As cyclic sulfonamides, sultams are valuable sp³-enriched building blocks for drug discovery. researchgate.net A common route to their synthesis involves the conversion of the parent amino alcohol to an N,O-dimesylate, which then undergoes a base-mediated intramolecular cyclization to form the sultam ring. researchgate.netresearchgate.net

Table 2: Synthesis of Cyclic Derivatives from Amino Alcohols
Cyclic DerivativeRing SizeHeteroatomsTypical Synthetic Method
Oxazolidinone5-memberedO, NReaction with phosgene, ethyl carbonate, or CO₂. organic-chemistry.orgmdpi.com
Morpholinone6-memberedO, NCyclization of N-substituted amino alcohols with glyoxals. acs.org
LactamVariableNOxidative cyclization using Ru or Rh catalysts. jchemlett.comacs.org
Sultam5- or 6-memberedS, NCyclization of N,O-dimesylate derivatives. researchgate.netresearchgate.net

Application as Chiral Building Blocks and Synthetic Intermediates

The synthetic versatility of this compound makes it an exemplary chiral building block. Its ability to be transformed into a variety of more complex structures positions it as a key intermediate in several advanced synthetic applications.

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological processes and accelerate drug discovery. Chiral amino alcohols are considered "privileged scaffolds" for DOS because they can be readily and efficiently converted into a wide range of chiral fragments. nih.govdiva-portal.org

The compound this compound is an ideal starting point for DOS. As detailed previously, it can be converted in a few synthetic steps into various heterocyclic scaffolds, including oxazolidinones, morpholinones, lactams, and sultams. acs.org This allows for the rapid generation of a library of unique, three-dimensional molecular shapes, all originating from a single, readily accessible chiral precursor. The commercial availability of thousands of enantioenriched amino alcohols further encourages the production of large and diverse compound libraries based on these scaffolds. acs.org

Many of the heterocyclic structures derived from this compound are core components of existing pharmaceuticals and complex natural products. nih.gov This makes the parent amino alcohol a valuable precursor for the synthesis of these advanced targets. westlake.edu.cnnih.govrsc.org The ability to construct alkaloid-like libraries, for example, often relies on the decoration of scaffolds prepared from amino alcohol building blocks. nih.gov

Table 3: Bioactive Scaffolds Derived from Amino Alcohol Precursors
ScaffoldSignificance in Medicinal ChemistryExample of Bioactive Compound
OxazolidinoneCore structure in a class of antibiotics. nih.govLinezolid. nih.govnih.gov
MorpholinoneRecognized as an important pharmacophore. acs.orgL-742,694 (Neurokinin-1 receptor antagonist). acs.org
LactamA privileged structure found in many natural and synthetic active molecules. jchemlett.comPenicillins, Cephalosporins (β-lactams).
SultamUsed as chiral auxiliaries and sp³-rich fragments in drug discovery. researchgate.netAmpiroxicam (a prodrug). researchgate.net

The strategic use of this compound as a starting material provides efficient synthetic routes to these valuable scaffolds, facilitating the exploration of new chemical space and the development of novel therapeutic agents.

Table of Mentioned Chemical Compounds

Utilization in the Synthesis of Other Chiral Compounds (e.g., Amino Acids)

Chiral amino alcohols are fundamental building blocks in asymmetric synthesis, often serving as chiral auxiliaries to control the stereochemical outcome of a reaction. An auxiliary is a chiral molecule temporarily incorporated into a substrate to direct the selective formation of one enantiomer or diastereomer. After the desired transformation, the auxiliary is removed and can often be recycled.

The this compound molecule is well-suited for this role. The 1,2-amino alcohol functionality can be readily converted into a rigid cyclic structure, such as an oxazolidinone. orgsyn.org These oxazolidinone auxiliaries, famously developed by Evans, are highly effective in directing stereoselective reactions like alkylations, aldol (B89426) additions, and Diels-Alder reactions. researchgate.net For instance, an N-acylated oxazolidinone derived from an amino alcohol can undergo diastereoselective enolate formation and subsequent alkylation to produce non-proteinogenic α-amino acids with high purity. The synthesis of β-substituted pyroglutamic acids, a class of amino acid derivatives, has been achieved with high stereoselectivity using Michael acceptors derived from chiral oxazolidinones.

The vinyl group on the phenyl ring of this compound adds another layer of synthetic utility. This functional group can remain inert while the amino alcohol portion directs a chiral synthesis. Once the auxiliary's role is complete and it has been cleaved, the vinyl group is available for a wide range of subsequent transformations, such as polymerization, cross-coupling reactions, or olefin metathesis. This bifunctional nature allows the compound to serve not just as a temporary auxiliary but as a permanent chiral scaffold, incorporating its core structure into a larger, more complex target molecule. mdpi.com The strategic placement of the vinyl group makes it a "vinylic trigger," a feature seen in some natural amino acids that can be actuated within enzyme active sites or used as a versatile handle in organic synthesis. nih.gov

Analytical Derivatization for Characterization and Stereochemical Assignment

Determining the stereochemistry of chiral molecules like this compound is critical. Analytical derivatization is a key strategy, converting enantiomers into diastereomers, which possess different physical properties and can be distinguished by techniques like NMR spectroscopy and chromatography.

Several powerful spectroscopic and chromatographic methods are employed to assign the relative and absolute configuration of chiral amino alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A widely used method for determining the absolute configuration of chiral amines and alcohols involves derivatization with a chiral agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MPA or Mosher's acid). rsc.org The amino and alcohol groups of the subject compound are converted into diastereomeric amides and esters, respectively. rsc.orgresearchgate.net By comparing the ¹H NMR spectra of the (R)- and (S)-MPA derivatives, the absolute configuration can be assigned based on the differential shielding effects exerted by the phenyl ring of the MPA auxiliary on the protons of the substrate. rsc.orgresearchgate.net This protocol allows for the differentiation of all four possible stereoisomers of a 1,2-amino alcohol. rsc.org In some variations, analysis of a single MPA derivative at different temperatures is sufficient to determine chirality. nih.gov

Table 1: Principles of NMR-Based Configurational Assignment of 1,2-Amino Alcohols using MPA Derivatives

Method Principle Key Observation Reference
Bis-MPA Derivative Method Formation of diastereomeric bis-(R)-MPA and bis-(S)-MPA derivatives. Comparison of chemical shifts (ΔδRS = δR - δS) of protons adjacent to the chiral centers. The sign of Δδ indicates the shielding/deshielding pattern, which is correlated to a specific absolute configuration. rsc.orgresearchgate.net

| Single MPA Derivative Method | Analysis of a single derivative (e.g., (R)-MPA) at varying temperatures. | Temperature changes affect the conformational equilibrium of the diastereomer, leading to observable changes in the chemical shifts of key protons (e.g., CαH), which can be analyzed to assign configuration. | nih.gov |

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property inherent to chiral molecules. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. The absolute configuration of a molecule can be determined by comparing its experimental CD spectrum to the spectra of compounds with a known, similar structure or by applying theoretical rules that correlate the sign of the Cotton effect to the stereochemistry. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary technique for separating enantiomers and determining the enantiomeric purity of a sample. yakhak.org The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different times. scas.co.jp For amino alcohols, various types of CSPs are effective, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides (e.g., teicoplanin-based), and Pirkle-type phases (which rely on π-π interactions). scas.co.jpoup.comsigmaaldrich.com While underivatized amino alcohols can sometimes be separated directly, derivatization of the amine or alcohol group can improve resolution and detection. oup.comsigmaaldrich.com

Table 2: Common Chiral Stationary Phases (CSPs) for Amino Alcohol Separation by HPLC

CSP Type Principle of Separation Typical Mobile Phase Reference
Polysaccharide-Derived Chiral recognition via hydrogen bonding, dipole-dipole, and steric interactions within the helical polymer structure. Normal Phase (e.g., Hexane/2-Propanol) yakhak.org
Macrocyclic Glycopeptide (e.g., Teicoplanin) Complex mechanism involving ionic interactions, hydrogen bonding, and inclusion complexation. Suitable for polar and ionic analytes. Reversed-Phase (e.g., Water/Acetonitrile), Polar Ionic, Polar Organic sigmaaldrich.com
Pirkle-Type (e.g., Dinitrobenzoyl) π-acid/π-base interactions, hydrogen bonding, and dipole-dipole interactions. Normal Phase (e.g., Hexane/Ethanol/Dichloroethane) scas.co.jp

| Ligand Exchange | Formation of transient diastereomeric metal complexes (e.g., with Cu²⁺) on the stationary phase. | Aqueous buffers | scas.co.jp |

Solid-phase synthesis is a cornerstone of modern chemistry, particularly for preparing peptides and combinatorial libraries. Attaching a molecule to a solid support (resin) simplifies purification, as excess reagents and byproducts are removed by simple washing and filtration. mdpi.com For amino alcohols, several on-resin derivatization strategies have been developed.

The choice of "linker" or "handle" is crucial, as this is the moiety that connects the first building block to the insoluble polymer support. lsu.edu The linker must be stable to the reaction conditions used for chain elongation but allow for cleavage of the final product under specific, controlled conditions. mdpi.com

For amino alcohols, the hydroxyl group is a common point of attachment. It can be esterified to a resin that has a carboxylic acid handle, such as the classic Wang resin. mdpi.com A patent describes the use of various amino alcohols as linker molecules themselves, where the amine group reacts with a functionalized support (like an azlactone-functionalized resin) and the hydroxyl group serves as the starting point for further synthesis. epo.org

Another approach utilizes the vicinal (1,2-) relationship of the amino and alcohol groups. These structures can serve as traceless, cleavable linkers. For example, after incorporation into a larger molecule on-resin, the amino alcohol can be cleaved by oxidation with sodium periodate (B1199274) (NaIO₄), which breaks the C-C bond between the functional groups. nih.gov This strategy is particularly useful in affinity capture and release applications. nih.gov

Table 3: Selected On-Resin Attachment and Linker Strategies for Amino Alcohols

Linker/Resin Type Attachment Point Cleavage Condition Application Reference
Wang Resin Hydroxyl group of amino alcohol esterified to the linker's carboxylic acid. Strong acid (e.g., Trifluoroacetic acid, TFA) Solid-Phase Peptide Synthesis (SPPS) mdpi.com
Safety-Catch Linkers (e.g., Mmsb) Attachment via carboxyl group. The linker is stable to both acid and base but can be "activated" by a specific chemical step (e.g., reduction of a sulfoxide). 1. Reduction (e.g., Me₃SiCl/Ph₃P) 2. Acidolysis (e.g., TFA) SPPS, synthesis of protected peptide fragments acs.org
Azlactone-Functionalized Resin Amine group of amino alcohol reacts with the azlactone ring on the support. Varies depending on subsequent linker chemistry. General solid-phase synthesis epo.org

| Vicinal Amino Alcohol (as linker) | Incorporated into a peptide chain via reductive amination. | Mild oxidation (e.g., NaIO₄) | Traceless capture and release of peptides | nih.gov |

Emerging Research Frontiers and Future Prospects for 1s 1 Amino 1 3 Vinylphenyl Propan 2 Ol Chemistry

Novel Synthetic Route Development and Process Intensification

The efficient and sustainable synthesis of enantiopure compounds like (1S)-1-Amino-1-(3-vinylphenyl)propan-2-OL is a cornerstone of pharmaceutical and fine chemical manufacturing. Research in this area is focused on developing innovative synthetic pathways and intensifying existing processes to improve yield, reduce waste, and enhance economic viability.

Expanding Substrate Scope for Vinylphenyl Amino Alcohol Architectures

The development of synthetic methods that allow for the construction of a diverse range of vinylphenyl amino alcohol architectures is a key research objective. While direct synthesis of this compound can be envisioned through classical routes such as the asymmetric reduction of the corresponding α-amino ketone, modern strategies aim to build a library of structurally related compounds.

One promising approach involves the use of multicomponent reactions. For instance, a Petasis-type three-component reaction could theoretically couple a boronic acid (like 3-vinylphenylboronic acid), an amine, and an α-hydroxy aldehyde to construct the core amino alcohol framework with a high degree of stereocontrol. acs.org The versatility of this method would allow for the variation of each component, thereby expanding the accessible chemical space around the vinylphenyl amino alcohol scaffold.

Another avenue of exploration is the diastereoselective functionalization of vinyl arenes. rsc.org Starting from a chiral precursor, the introduction of the amino and hydroxyl groups across the vinyl moiety in a controlled manner can lead to the desired diastereomer. Research in this area often employs chiral auxiliaries or catalysts to direct the stereochemical outcome.

The following table illustrates potential synthetic strategies that could be adapted for the synthesis of this compound and its analogs, based on established methodologies for similar compounds.

Synthetic Strategy Key Reactants Potential Advantages Representative Research
Asymmetric Reductive Amination1-Hydroxy-1-(3-vinylphenyl)propan-2-one, Ammonia (B1221849), Chiral CatalystDirect formation of the amino alcohol from a ketone precursor. frontiersin.org
Diastereoselective Epoxide OpeningChiral 3-vinyloxirane, Amine nucleophileAccess to different diastereomers based on epoxide stereochemistry. diva-portal.orgorganic-chemistry.org
Petasis Three-Component Reaction3-Vinylphenylboronic acid, Amine, α-Hydroxy aldehydeHigh atom economy and modularity for creating diverse structures. acs.org
Sharpless Asymmetric Aminohydroxylation3-VinylstyreneDirect installation of amino and hydroxyl groups with high enantioselectivity. diva-portal.org

Sustainable and Green Chemistry Approaches in Amino Alcohol Synthesis

The principles of green chemistry are increasingly influencing the synthesis of chiral molecules. rsc.orgnih.gov For a compound like this compound, this translates to the use of environmentally benign solvents, catalytic methods over stoichiometric reagents, and processes that minimize waste generation.

Biocatalysis, in particular, offers a powerful tool for the green synthesis of chiral amino alcohols. frontiersin.org The use of enzymes, such as transaminases and alcohol dehydrogenases, can enable highly selective transformations under mild aqueous conditions. nih.govnih.gov For instance, a chemoenzymatic cascade could be designed where a chemical step generates a prochiral ketone, which is then stereoselectively aminated by a transaminase to yield the desired this compound. frontiersin.org

Process intensification through continuous flow chemistry is another key aspect of green synthesis. nih.govfrontiersin.org Microreactor systems allow for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. nih.govnih.gov The synthesis of chiral amino alcohols in continuous flow has been demonstrated, often coupling multiple reaction steps in a seamless cascade, thereby reducing purification efforts and solvent usage. nih.govnih.govfrontiersin.org

Advanced Applications in Asymmetric Catalysis

The chiral nature of this compound makes it an attractive candidate for development into a chiral ligand for asymmetric catalysis. The amino and alcohol functionalities can chelate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.

Multicomponent and Cascade Reactions Incorporating this compound

The vinyl group on the phenyl ring of this compound provides a handle for its incorporation into more complex catalytic systems. This can be achieved through multicomponent reactions where the amino alcohol itself is a reactant, or through cascade reactions that build upon its structure.

For example, the amino alcohol could participate in a multicomponent reaction to form a more elaborate chiral ligand in situ. A recent study demonstrated the synthesis of β-aminoketones via a multicomponent Mannich reaction, which could be a potential pathway to functionalize the amino group of the title compound. rsc.org

Furthermore, cascade reactions that initiate with the vinyl group could lead to novel catalyst structures. A Prins/Friedel-Crafts cyclization cascade has been reported for the synthesis of 4-aryltetralin-2-ols from 2-(2-vinylphenyl)acetaldehydes, demonstrating the reactivity of the vinylphenyl moiety in complex transformations. nih.gov Such a strategy could be envisioned to build a rigid, polycyclic framework around the amino alcohol, potentially leading to highly effective chiral ligands.

Development of Highly Enantioselective and Diastereoselective Catalysts

The ultimate goal of utilizing this compound in asymmetric catalysis is the development of highly enantioselective and diastereoselective catalysts. The structural features of this amino alcohol, particularly the stereochemistry at the C1 and C2 positions, are crucial for inducing high levels of stereocontrol.

Chiral β-amino alcohols are known to be effective ligands in a range of metal-catalyzed reactions, including the asymmetric transfer hydrogenation of ketones and imines. mdpi.com The ruthenium complex derived from (1S,2R)-1-amino-2-indanol, a structurally related rigid amino alcohol, has shown high efficiency in the asymmetric transfer hydrogenation of N-phosphinyl ketimines, achieving enantiomeric excesses up to 82%. mdpi.com It is plausible that a catalyst derived from this compound could exhibit similar or even enhanced catalytic activity and selectivity, with the vinyl group offering a site for further catalyst tuning or immobilization.

The following table presents examples of asymmetric reactions where ligands derived from chiral amino alcohols have been successfully employed, suggesting potential applications for catalysts based on this compound.

Asymmetric Reaction Metal Catalyst Chiral Ligand Type Achieved Selectivity Representative Research
Transfer Hydrogenation of KetiminesRutheniumβ-Amino alcoholup to 82% ee mdpi.com
Addition of Diethylzinc (B1219324) to AldehydesZincβ-Amino alcoholup to 95% ee rsc.org
Asymmetric Hydrogenation of KetonesRhodiumγ-Amino alcohol derivedHigh diastereoselectivity ru.nl
Asymmetric C-H AminationCopperImidate-derivedHigh enantioselectivity nih.gov

Innovation in Chiral Scaffold Applications

Beyond its use in catalysis, this compound can serve as a versatile chiral scaffold for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The presence of multiple functional groups (amine, alcohol, vinyl) allows for diverse and site-selective modifications, leading to the generation of libraries of chiral compounds for drug discovery. nih.gov

The amino alcohol moiety is a privileged structure found in numerous biologically active compounds and FDA-approved drugs. nih.gov The vinylphenyl group adds another layer of synthetic utility, enabling transformations such as cross-coupling reactions, polymerization, or metathesis to introduce further structural diversity.

Recent research has highlighted the efficient synthesis of various chiral fragments from amino alcohols, including oxazolidinones, morpholinones, and lactams, which are valuable building blocks in medicinal chemistry. nih.gov The application of this compound as a starting material in these synthetic routes could lead to novel chiral fragments with potential therapeutic applications. The vinyl group, for instance, could be retained as a pharmacophore or used as a handle for late-stage functionalization to optimize the biological activity of a lead compound. The development of efficient synthetic routes to such chiral fragments is crucial for advancing fragment-based drug discovery (FBLD). nih.gov

Rational Design of Vinylphenyl Amino Alcohol-Based Molecular Probes and Advanced Materials

The distinct structural features of this compound make it an attractive building block for the synthesis of sophisticated molecular tools and functional materials. The presence of the vinylphenyl group is particularly noteworthy, as it is a common motif in the design of fluorescent probes and polymerizable monomers.

Molecular Probes:

The styryl moiety (vinylphenyl) is a well-established photophore in a variety of fluorescent dyes. nih.govbiorxiv.orgacs.orgnih.govmdpi.com By analogy to known styryl-based probes, it is conceivable that this compound could be a precursor to novel fluorescent sensors. The fluorescence properties of such probes are often sensitive to the local environment, making them useful for imaging cellular structures and processes. biorxiv.orgacs.orgnih.gov For instance, the amino and hydroxyl groups on the propanol (B110389) side chain could be functionalized with specific recognition elements (e.g., ligands for biomolecules) to create targeted probes. Furthermore, the vinyl group itself can participate in cycloaddition reactions to construct more complex heterocyclic systems, which may exhibit unique photophysical properties.

Hypothetical Design of a Targeted Fluorescent Probe:

A potential strategy for converting this compound into a targeted molecular probe could involve a two-step process:

Functionalization of the Amino Group: The primary amine could be reacted with a molecule containing a specific targeting moiety, for example, a biotin (B1667282) molecule for targeting avidin-expressing cells, or a peptide sequence for targeting a specific receptor.

Modification of the Vinyl Group: The vinyl group could be reacted with a fluorophore possessing a complementary reactive group (e.g., a maleimide) via a Michael addition, or it could be used to extend the conjugation of the aromatic system to tune the fluorescence wavelength.

Advanced Materials:

The vinyl group of this compound is amenable to polymerization, suggesting its potential use as a monomer in the synthesis of functional polymers. youtube.com The resulting polymers would possess pendant chiral amino alcohol groups, which could impart specific properties to the material, such as the ability to selectively bind to certain molecules or to act as a chiral stationary phase in chromatography. The amino and hydroxyl groups also offer sites for cross-linking, which could be used to create robust, functional polymer networks. For instance, these functional groups can react with cross-linking agents like diisocyanates or diacyl chlorides.

Potential Polymer Type Monomer Key Functional Group Potential Application
Chiral Stationary PhaseThis compoundChiral amino alcoholEnantioselective separation of racemic mixtures
Functional Polymer FilmThis compoundAmino and hydroxyl groupsSensor coatings, biocompatible materials
Cross-linked Polymer NetworkThis compoundVinyl, amino, and hydroxyl groupsAbsorbents, catalyst supports

Exploration of New Chemical Spaces through Derivatization Strategies

The chemical versatility of this compound allows for the exploration of new chemical spaces through a variety of derivatization reactions. The amino group, hydroxyl group, and the vinyl group all serve as handles for chemical modification, enabling the synthesis of a diverse library of new compounds. Chiral amino alcohols are valuable synthons in the preparation of pharmaceuticals and other bioactive molecules. frontiersin.orgnih.govwestlake.edu.cnnih.govdiva-portal.org

Derivatization of the Amino and Hydroxyl Groups:

The primary amine and the secondary alcohol of the propanol side chain are readily derivatized using standard organic chemistry reactions. These transformations can be used to modulate the compound's physicochemical properties, such as its solubility, lipophilicity, and basicity. They can also be used to introduce new functional groups for further reactions.

Reaction Type Reagent Functional Group Targeted Product Class
AcylationAcyl chloride, anhydrideAmino, HydroxylAmide, Ester
AlkylationAlkyl halideAminoSecondary/Tertiary Amine
SulfonylationSulfonyl chlorideAminoSulfonamide
Urea/Carbamate FormationIsocyanateAmino, HydroxylUrea, Carbamate

Reactions of the Vinyl Group:

The vinyl group is a versatile functional group that can participate in a wide range of chemical transformations. These reactions can be used to introduce new functionalities, to build more complex molecular scaffolds, and to create polymers.

Reaction Type Reagent/Catalyst Product Class
HydrogenationH₂, Pd/C1-Amino-1-(3-ethylphenyl)propan-2-ol
Hydroboration-Oxidation1. BH₃ 2. H₂O₂, NaOH1-Amino-1-(3-(2-hydroxyethyl)phenyl)propan-2-ol
Epoxidationm-CPBA1-Amino-1-(3-(oxiran-2-yl)phenyl)propan-2-ol
Heck CouplingAryl halide, Pd catalystStilbene derivatives
Radical PolymerizationAIBN, heatPoly(1-amino-1-(3-vinylphenyl)propan-2-ol)

The strategic combination of these derivatization reactions could lead to the discovery of new compounds with interesting biological activities or material properties. The synthesis of a library of derivatives of this compound would be a valuable endeavor for exploring its potential in various fields of chemistry and materials science.

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